![molecular formula C8H8BrF5N2O B2644406 4-bromo-1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole CAS No. 1856032-17-1](/img/structure/B2644406.png)
4-bromo-1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BTP-2 and has been found to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
BTP-2 acts as a competitive inhibitor of the IP3R by binding to the IP3 binding site. This binding prevents IP3 from binding to the receptor and inhibits the release of calcium from intracellular stores. The inhibition of calcium release by BTP-2 can have a range of effects on cellular physiology, including altering gene expression, modulating cell signaling pathways, and inducing apoptosis.
Biochemical and Physiological Effects
BTP-2 has been found to exhibit a range of biochemical and physiological effects. In addition to its effects on calcium signaling pathways, BTP-2 has been shown to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and modulate the immune response. BTP-2 has also been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the primary advantages of BTP-2 is its high potency and selectivity for the IP3R. This makes it a valuable tool for studying the role of calcium signaling pathways in cellular physiology. However, the complex synthesis method and high cost of BTP-2 can make it difficult to obtain in large quantities. Additionally, the potential for off-target effects and toxicity must be carefully evaluated when using BTP-2 in lab experiments.
Future Directions
There are many potential future directions for the study of BTP-2. One area of interest is the development of new IP3R inhibitors with improved potency, selectivity, and pharmacokinetic properties. Another area of interest is the use of BTP-2 and other IP3R inhibitors in the treatment of cancer and neurodegenerative diseases. Finally, the role of calcium signaling pathways in cellular physiology is an active area of research, and BTP-2 is likely to continue to play a valuable role in advancing our understanding of this complex signaling system.
Conclusion
In conclusion, BTP-2 is a complex chemical compound that has been extensively studied for its potential applications in scientific research. Its high potency and selectivity for the IP3R make it a valuable tool for studying the role of calcium signaling pathways in cellular physiology. However, the complex synthesis method and potential for off-target effects and toxicity must be carefully evaluated when using BTP-2 in lab experiments. There are many potential future directions for the study of BTP-2, and it is likely to continue to play a valuable role in advancing our understanding of cellular physiology and disease.
Synthesis Methods
The synthesis of BTP-2 involves a series of chemical reactions that result in the formation of the final compound. The initial step involves the reaction of 4-bromo-1H-pyrazole with difluoromethyl ketone to form 4-bromo-1-(difluoromethyl)-1H-pyrazole. This intermediate is then reacted with 3,3,3-trifluoropropyl bromide to form 4-bromo-1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole. The synthesis of BTP-2 is a complex process that requires precise control of reaction conditions and careful purification techniques to obtain a high yield of pure product.
Scientific Research Applications
BTP-2 has been extensively studied for its potential applications in scientific research. One of the primary uses of BTP-2 is as a potent and selective inhibitor of the inositol 1,4,5-trisphosphate receptor (IP3R). The IP3R is a calcium channel that plays a critical role in many cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting the IP3R, BTP-2 can modulate calcium signaling pathways and provide insights into the role of calcium in cellular physiology.
properties
IUPAC Name |
4-bromo-1-(difluoromethyl)-3-(3,3,3-trifluoropropoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF5N2O/c9-5-3-16(7(10)11)15-6(5)4-17-2-1-8(12,13)14/h3,7H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUUSBPEHMXBMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1C(F)F)COCCC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF5N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.